- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-onesJournal of Organic Chemistry, 2000, 65(15), 4759-4761,
Cas no 95530-58-8 ((R)-4-Isopropyloxazolidin-2-one)

95530-58-8 structure
Nom du produit:(R)-4-Isopropyloxazolidin-2-one
Numéro CAS:95530-58-8
Le MF:C6H11NO2
Mégawatts:129.157041788101
MDL:MFCD00075172
CID:61786
PubChem ID:24860748
(R)-4-Isopropyloxazolidin-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- (R)-4-Isopropyloxazolidin-2-one
- R-(+)-4-Isopropyl-2-oxazolidinone
- (R)-4-Isopropyl-2-oxazolidinone
- (4R)-(+)-4-ISOPROPYL-2-OXAZOLIDINONE
- (4R)-4-propan-2-yl-1,3-oxazolidin-2-one
- (R)-(+)-4-isopropyl-2-oxazolidinone
- (4R)-4-(1-Methylethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(1-methylethyl)-, (R)- (ZCI)
- (4R)-(+)-4-Isopropyl-2-oxazolidone
- (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
- (4R)-4-Isopropyl-1,3-oxazolidin-2-one
- (4R)-4-Isopropyl-2-oxazolidinone
- (4R)-4-Isopropyloxazolidin-2-one
- 4(R)-(1-methylethyl)-2-oxazolidinone
- NS00126832
- CS-W002320
- SCHEMBL136994
- EN300-7040473
- AKOS015838442
- (R)-4-isopropyl oxazolidinone
- 4-(R) -isopropyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(1-methylethyl)-, (4R)-
- (4R)-4-(2-Propyl)oxazolidin-2-one
- AS-14047
- (R)-(+)-4-Isopropyl-2-oxazolidinone, 99%
- HY-W002320
- DTXSID90348923
- MFCD00075172
- I0572
- (R)-(-)-4-Isopropyl-2-oxazolidinone
- TD8068
- 95530-58-8
- (R)-4-iso-propyloxazolidin-2-one
- (R)-(+) -4-Isopropyl-2-oxazolidinone
-
- MDL: MFCD00075172
- Piscine à noyau: 1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
- La clé Inchi: YBUPWRYTXGAWJX-YFKPBYRVSA-N
- Sourire: C([C@@H]1COC(=O)N1)(C)C
- BRN: 5376658
Propriétés calculées
- Qualité précise: 129.07900
- Masse isotopique unique: 129.078978594g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 1
- Complexité: 122
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 2
- Le xlogp3: 1.1
- Surface topologique des pôles: 38.3Ų
Propriétés expérimentales
- Couleur / forme: Cristaux blancs
- Dense: 1.04 g/cm3
- Point de fusion: 69.0 to 74.0 deg-C
- Point d'ébullition: 291.1°C at 760 mmHg
- Point d'éclair: 129.9 °C
- Indice de réfraction: 1.4300 (estimate)
- Coefficient de répartition de l'eau: Désintégration
- Le PSA: 38.33000
- Le LogP: 1.07960
- Sensibilité: Sensible à l'humidité
- Solubilité: Pas encore déterminé
- Activités optiques: [α]20/D +17°, c = 6 in ethanol
- Rotation spécifique: -18 º (c=1, ethanol)
(R)-4-Isopropyloxazolidin-2-one Informations de sécurité
- Description des dangers: H302-H315-H319-H332-H335
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S22-S24/25
- Carte FOCA taille f:3
-
Identification des marchandises dangereuses:
- Conditions de stockage:Sealed in dry,Room Temperature
- Terminologie du risque:R36/37/38
(R)-4-Isopropyloxazolidin-2-one Données douanières
- Code HS:29349990
- Données douanières:
Code douanier chinois:
29349990
(R)-4-Isopropyloxazolidin-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-14047-50MG |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98% | 50mg |
£102.00 | 2025-02-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0572-5G |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98.0%(GC) | 5g |
¥230.00 | 2024-04-15 | |
Chemenu | CM109211-25g |
2-oxazolidinone, 4-(1-Methylethyl)-, (4R)- |
95530-58-8 | 98% | 25g |
$96 | 2024-07-18 | |
eNovation Chemicals LLC | D382491-250g |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | 97% | 250g |
$2600 | 2023-09-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14518-250mg |
(4R)-(+)-4-Isopropyl-2-oxazolidinone, 98+% |
95530-58-8 | 98+% | 250mg |
¥713.00 | 2023-03-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I088A-25g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 99% | 25g |
¥560.9 | 2023-09-02 | |
Key Organics Ltd | AS-14047-5G |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98% | 5g |
£146.00 | 2023-02-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87670-1g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 1g |
¥36.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87670-10g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 10g |
¥276.0 | 2021-09-08 | ||
Ambeed | A176198-10g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 10g |
$33.0 | 2025-02-20 |
(R)-4-Isopropyloxazolidin-2-one Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
1.2 -
1.3 Reagents: Tosyl chloride
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Référence
- N-Carbamylamino alcohols as the precursors of oxazolidinones via nitrosation-deamination reactionSynlett, 2000, (2), 189-192,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Référence
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium carbonate
Référence
- Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives1990, , ,,
Synthetic Routes 5
Conditions de réaction
Référence
- Preparation of 4-amino-3-hydroxybutyric acid residue-containing peptides as renin inhibitors, European Patent Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Référence
- On the structure and chiroptical properties of (S)-4-isopropyloxazolidin-2-oneTetrahedron: Asymmetry, 2008, 19(9), 1068-1077,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Toluene
Référence
- Synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via intramolecular alkylation of a chiral enolateJournal of Organic Chemistry, 1987, 52(14), 3168-9,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Cesium carbonate , Diethyl bromomalonate Solvents: Acetonitrile ; 20 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Chemoselective room temperature E1cB N-N cleavage of oxazolidinone hydrazides from enantioselective aldehyde α-hydrazination: synthesis of (+)-1,4-dideoxyallonojirimycinOrganic & Biomolecular Chemistry, 2016, 14(5), 1545-1549,
Synthetic Routes 9
Conditions de réaction
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; rt → -196 °C; 1 atm, 25 °C; 24 h, 1 atm, 150 °C
Référence
- Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2Tetrahedron Letters, 2013, 54(35), 4717-4720,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Benzenemethanethiol, lithium salt (1:1) Solvents: Methanol , Tetrahydrofuran
Référence
- Practical preparation of chiral 4-substituted 2-oxazolidinonesChemistry Letters, 1992, (6), 991-4,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Acetone , Zinc Solvents: Acetic acid
1.2 Reagents: Acetone , Zinc Solvents: Acetic acid
Référence
- Direct organo-catalytic asymmetric α-amination of aldehydes - a simple approach to optically active α-amino aldehydes, α-amino alcohols, and α-amino acidsAngewandte Chemie, 2002, 41(10), 1790-1793,
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: Zinc chloride Solvents: Chlorobenzene ; 48 h, reflux
Référence
- Method for synthesis (R)-4-isopropyl oxazolinyl-2-one as chiral compound and its application in benzaldehyde and benzamide reaction, Baylis-Hillman reaction and allylic alkylation reaction, China, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene
Référence
- Synthesis of Putative Polyketide Precursors and Intermediates2007, , ,,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Référence
- An enantioselective strategy for the synthesis of (S)-Tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/Imine-reduction cascade sequenceJournal of Organic Chemistry, 2013, 78(6), 2775-2779,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Diethyl carbonate ; 145 °C
Référence
- Synthesis of salicylic acid-based 1,3,4-oxadiazole derivatives coupled with chiral oxazolidinones: novel hybrid heterocycles as antitumor agentsLetters in Drug Design & Discovery, 2014, 11(10), 1133-1142,
Synthetic Routes 16
Conditions de réaction
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: DMSO-d6 ; 12 h, 0.1 MPa, 150 °C
Référence
- Preparation of cyclic urethanes by cyclization of amino alcohols and carbon dioxide using anionic fluoro compound catalysts, Japan, , ,
Synthetic Routes 17
Conditions de réaction
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; 24 h, 1 atm, 150 °C
Référence
- Method for preparation of cyclic urethanes by reaction of amino alcohols with carbon dioxide, Japan, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Sulfuric acid , Potassium borohydride Solvents: Tetrahydrofuran , Water ; 4 - 6 h, 10 - 40 °C; 1 h, 10 - 40 °C; 1 h, reflux; 2 h, 64 - 66 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ; 10 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ; 10 min
Référence
- Process for preparation of chiral 4-substituted-2-oxazolidinones from chiral amino acids, China, , ,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Référence
- Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonateAdvanced Materials Research (Durnten-Zurich, 2014, 881, 881-883,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Catechol , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenyl phosphate Solvents: (Trifluoromethyl)benzene ; 24 h, 0.7 MPa, 140 °C
Référence
- Method for the preparation of cyclic urethane, Japan, , ,
(R)-4-Isopropyloxazolidin-2-one Raw materials
- D-Valinol
- N,N'-Carbonyldiimidazole
- L-Valinol
- (2R)-2-amino-3-methyl-butanoic acid
- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, methyl ester
- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, ethyl ester
- Phenylmethyl N-[(4R)-4-(1-methylethyl)-2-oxo-3-oxazolidinyl]carbamate
- Acetylurea
- 2-Oxazolidinone, 3-[(2-methoxy-7,7-dimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4-(1-methylethyl)-, [1S-[1α(S*),2β,4β]]-
(R)-4-Isopropyloxazolidin-2-one Preparation Products
(R)-4-Isopropyloxazolidin-2-one Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:95530-58-8)(R)-(+)-4-Isopropyl-2-oxazolidinone
Numéro de commande:2471906
État des stocks:in Stock
Quantité:Company Customization
Pureté:98%
Dernières informations tarifaires mises à jour:Friday, 18 April 2025 17:06
Prix ($):discuss personally
(R)-4-Isopropyloxazolidin-2-one Littérature connexe
-
Tetsu Ando,Rei Yamakawa Nat. Prod. Rep. 2015 32 1007
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Christopher H. Hendon,Davide Tiana,Alexander T. Murray,David R. Carbery,Aron Walsh Chem. Sci. 2013 4 4278
-
Qiaoning Ma,Xiaodi Yang,Xinsheng Lei,Guo-Qiang Lin Org. Chem. Front. 2019 6 773
-
4. Asymmetric synthesis of the northern segment of ephedradine CMichael G. N. Russell,Raymond Baker,Richard G. Ball,Steven R. Thomas,Nancy N. Tsou,José L. Castro J. Chem. Soc. Perkin Trans. 1 2000 893
-
Majid M. Heravi,Vahideh Zadsirjan,Behnaz Farajpour RSC Adv. 2016 6 30498
Classification associée
- Solvants et chimiques organiques Composés organiques Composés hétérocycliques
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Azolidines Oxazolidinones
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Azolidines Oxazolidines Oxazolidinones
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one

Pureté:99%
Quantité:100g
Prix ($):287.0
Hubei Henglvyuan Technology Co., Ltd
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one

Pureté:
Quantité:
Prix ($):Enquête/Enquête